

# Application Notes and Protocols for Stereodivergent Iodocyclization of Nucleosides

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## Compound of Interest

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This document provides detailed protocols and application notes for the stereodivergent iodocyclization of nucleosides, a powerful technique for the selective synthesis of  $\alpha$ - and  $\beta$ -nucleoside analogs. The methodologies described herein are based on an additive-controlled asymmetric iodocyclization, offering a versatile and efficient route to structurally diverse nucleosides, which are crucial in the development of antiviral and antitumor drugs.

## Introduction

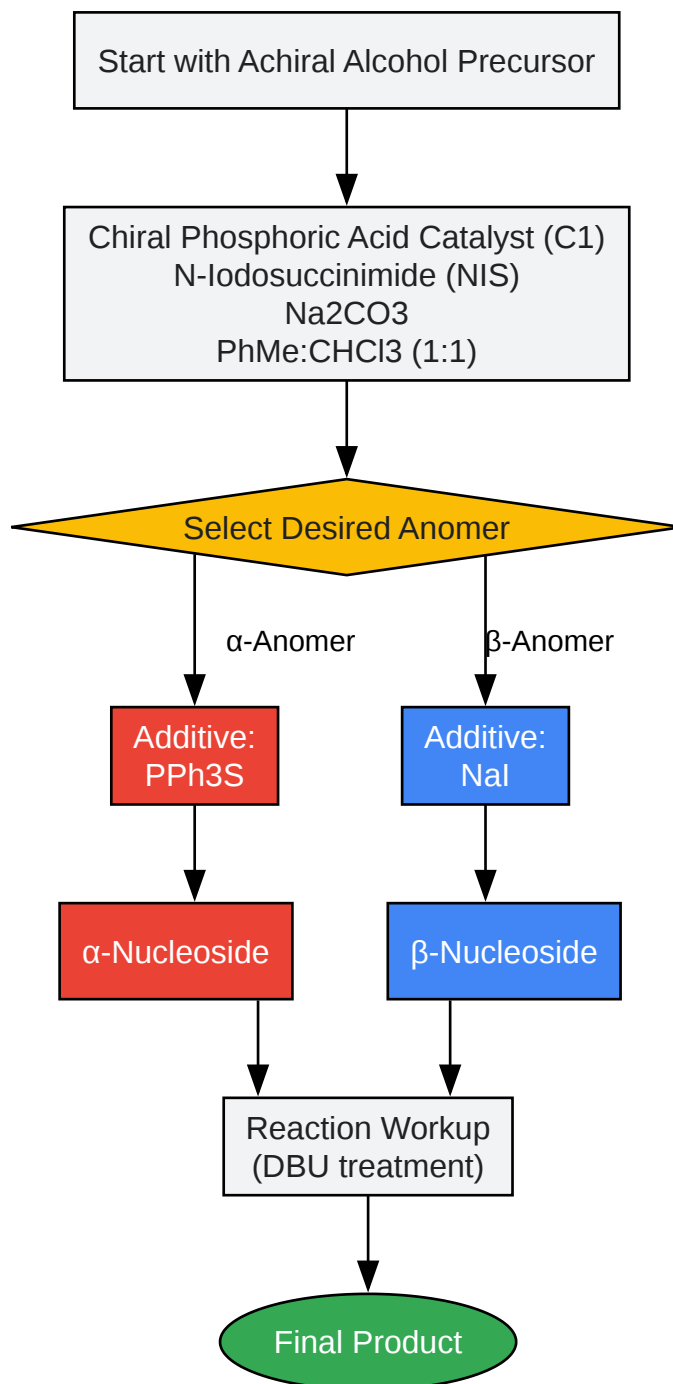
Nucleosides and their analogs are fundamental components of clinically significant therapeutic agents. The stereochemistry at the anomeric carbon (C1') is a critical determinant of their biological activity, with  $\beta$ -nucleosides being the most common in nature and medicine. However,  $\alpha$ -nucleosides also exhibit important biological properties and serve as valuable pharmacological probes. Traditional N-glycosylation methods often provide limited control over anomeric selectivity, particularly for the synthesis of  $\alpha$ -nucleosides.

The protocols detailed below describe a stereodivergent iodocyclization strategy that allows for the selective synthesis of either  $\alpha$ - or  $\beta$ -nucleosides from a common precursor by judicious choice of an additive.<sup>[1][2]</sup> This method relies on the chiral phosphoric acid-catalyzed iodocyclization of an achiral alcohol precursor. The stereochemical outcome at the anomeric center is controlled by the addition of either sodium iodide (NaI) for the synthesis of  $\beta$ -nucleosides or triphenylphosphine sulfide (PPh<sub>3</sub>S) for the synthesis of  $\alpha$ -nucleosides.<sup>[1][2]</sup> This approach not only provides high stereoselectivity and yields but also introduces an iodine atom

at the C2' position, which can be readily functionalized for the synthesis of a wide range of nucleoside analogs.<sup>[1][2]</sup>

## Logical Workflow for Stereodivergent Iodocyclization

The following diagram illustrates the decision-making process for the synthesis of either  $\alpha$ - or  $\beta$ -nucleosides using the additive-controlled iodocyclization method.



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Caption: Decision workflow for additive-controlled stereodivergent iodocyclization.

## Experimental Protocols

The following are generalized protocols for the stereodivergent synthesis of  $\alpha$ - and  $\beta$ -nucleosides via iodocyclization. Researchers should optimize conditions for their specific substrates.

## General Procedure for $\beta$ -Nucleoside Synthesis (NaI as additive)

This protocol is adapted from the synthesis of  $\beta$ -nucleosides as described in the literature.<sup>[1][2]</sup>

Materials:

- Achiral alcohol precursor (1a)
- N-Iodosuccinimide (NIS)
- Chiral Phosphoric Acid Catalyst (C1)
- Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ )
- Sodium Iodide (NaI)
- Toluene (PhMe)
- Chloroform ( $\text{CHCl}_3$ )
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Anhydrous solvents

Procedure:

- To a solution of the achiral alcohol precursor (1a, 0.1 mmol, 1.0 equiv) in a 1:1 mixture of PhMe and  $\text{CHCl}_3$  (2.5 mL) are added the chiral phosphoric acid catalyst C1 (10 mol%), NIS (1.1 equiv), and  $\text{Na}_2\text{CO}_3$  (0.1 equiv).
- The additive, NaI, is then added to the reaction mixture.

- The reaction is stirred at the specified temperature (e.g., 40 °C) for the required time (e.g., 8 hours), while being monitored by thin-layer chromatography (TLC).
- Upon completion of the iodoetherification, the reaction mixture is cooled to 0 °C, and DBU (0.1 mmol) is added.
- The mixture is stirred for an additional 30 minutes.
- The reaction is quenched, and the product is purified by flash column chromatography to yield the desired  $\beta$ -nucleoside.

## General Procedure for $\alpha$ -Nucleoside Synthesis (PPh<sub>3</sub>S as additive)

This protocol is adapted for the synthesis of  $\alpha$ -nucleosides.<sup>[1][2]</sup>

Materials:

- Achiral alcohol precursor (1a)
- N-Iodosuccinimide (NIS)
- Chiral Phosphoric Acid Catalyst (C1)
- Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>)
- Triphenylphosphine sulfide (PPh<sub>3</sub>S)
- Toluene (PhMe)
- Chloroform (CHCl<sub>3</sub>)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Anhydrous solvents

Procedure:

- To a solution of the achiral alcohol precursor (1a, 0.1 mmol, 1.0 equiv) in a 1:1 mixture of PhMe and CHCl<sub>3</sub> (2.5 mL) are added the chiral phosphoric acid catalyst C1 (10 mol%), NIS (1.1 equiv), and Na<sub>2</sub>CO<sub>3</sub> (0.1 equiv).
- The additive, PPh<sub>3</sub>S, is then added to the reaction mixture.
- The reaction is stirred at the specified temperature (e.g., 40 °C) for the required time (e.g., 8 hours), with monitoring by TLC.
- After the iodoetherification is complete, the mixture is cooled to 0 °C, and DBU (0.1 mmol) is added.
- The reaction is stirred for an additional 30 minutes.
- The reaction is quenched, and the product is purified by flash column chromatography to afford the desired  $\alpha$ -nucleoside.

## Data Presentation

The following tables summarize the quantitative data for the stereodivergent iodocyclization, highlighting the effect of the additive on yield and stereoselectivity.

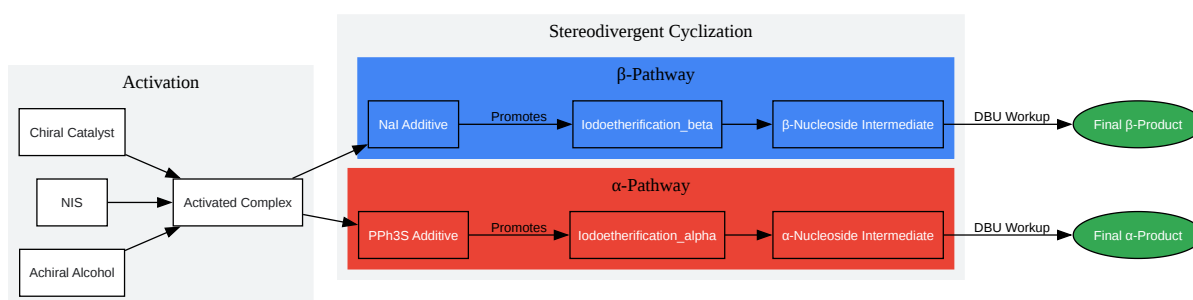
Table 1: Additive-Controlled Stereodivergent Iodocyclization of a Model Substrate<sup>[1]</sup>

| Entry | Additive           | Product              | Yield (%) | Diastereomeric Ratio ( $\beta$ : $\alpha$ or $\alpha$ : $\beta$ ) |
|-------|--------------------|----------------------|-----------|---|
| 1     | NaI                | $\beta$ -nucleoside  | up to 95% | up to 66:1  |
| 2     | PPh <sub>3</sub> S | $\alpha$ -nucleoside | up to 95% | up to 70:1  |

Note: Yields and diastereomeric ratios are reported as "up to" values, indicating the optimal results obtained across a range of substrates.

## Reaction Mechanism Overview

The proposed mechanism for the additive-controlled stereodivergent iodocyclization is depicted below. The chiral phosphoric acid catalyst activates the N-iodosuccinimide (NIS). The choice of additive influences the subsequent cyclization pathway, leading to the selective formation of either the  $\alpha$ - or  $\beta$ -anomer.



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Caption: Proposed mechanism for stereodivergent iodocyclization.

## Applications and Further Functionalization

The iodocyclization products, bearing an iodine atom at the C2' position, are valuable intermediates for further synthetic transformations.<sup>[1][2]</sup> This allows for the introduction of various functional groups at this position, leading to a diverse library of nucleoside analogs. For instance, these intermediates have been successfully utilized in the concise synthesis of the anti-HIV drug stavudine and the anti-SARS-CoV-2 agent molnupiravir.<sup>[2]</sup>

## Conclusion

The additive-controlled stereodivergent iodocyclization of nucleosides represents a significant advancement in synthetic nucleoside chemistry. It provides a highly efficient and selective method for accessing both  $\alpha$ - and  $\beta$ -anomers from a common precursor. The detailed protocols

and data presented herein should serve as a valuable resource for researchers in academia and industry who are engaged in the design and synthesis of novel nucleoside-based therapeutics.

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